Product packaging for Boc-phe-phe-gly-nhoh(Cat. No.:CAS No. 97207-35-7)

Boc-phe-phe-gly-nhoh

Cat. No.: B14330723
CAS No.: 97207-35-7
M. Wt: 484.5 g/mol
InChI Key: OURDFPXUSNAUQM-PMACEKPBSA-N
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Description

Boc-Phe-Phe-Gly-NHOH is a synthetic, N-terminal protected tripeptide featuring a C-terminal hydroxamic acid group. This structural motif combines the well-documented self-assembling properties of diphenylalanine-based peptides with the potent metal-chelating ability of the hydroxamic acid function, making it a compound of significant interest for advanced materials science and biochemical research . The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the peptide's stability and guides its molecular organization through van der Waals interactions . In materials science, the core Phe-Phe-Gly sequence is known to facilitate the formation of ordered supramolecular structures, such as nanotubes, nanospheres, and nanobelts, driven by a combination of hydrogen bonding and aromatic π-π stacking interactions . The introduction of the hydroxamic acid group significantly expands the functional utility of these nanostructures. This moiety is a powerful chelator of metal ions, enabling the development of peptide-based catalysts, sensors, and functional materials with magnetic or optical properties. The quantum confinement within its self-assembled nanostructures can lead to unique fluorescent properties, which are tunable by varying the solvent environment or excitation wavelengths, making it a promising candidate for photonic applications . From a biochemical perspective, the hydroxamic acid group is a key pharmacophore in many bioactive molecules, particularly enzyme inhibitors. This tripeptide can be investigated as a potential inhibitor for metalloenzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) . Research on similar short, Boc-protected peptides has demonstrated excellent inhibitory activity against enzymes such as pancreatic lipase, highlighting the potential of this compound in therapeutic discovery programs for conditions like obesity . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N4O6 B14330723 Boc-phe-phe-gly-nhoh CAS No. 97207-35-7

Properties

CAS No.

97207-35-7

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1

InChI Key

OURDFPXUSNAUQM-PMACEKPBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO

Origin of Product

United States

Synthetic Methodologies for Boc Phe Phe Gly Nhoh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for assembling peptide chains on a solid support. wikipedia.org This approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. masterorganicchemistry.com

Resin Selection and Loading Considerations

The choice of resin is critical for the successful synthesis of peptide hydroxamates. The resin must be stable throughout the synthesis and allow for the clean cleavage of the final product. For the synthesis of C-terminal hydroxamic acids, several specialized resins have been developed.

One common strategy involves using a resin that already contains a protected hydroxylamine (B1172632) linker. For instance, a hydroxylamine ChemMatrix® resin has been shown to be effective for the synthesis of peptide hydroxamic acids, offering good yields and purity. nih.govnih.gov Another approach utilizes a trityl-based linker on a poly(ethylene glycol) support, which also provides products in excellent purity. nih.govresearchgate.net Resins like the 2-chlorotrityl chloride resin can be functionalized with a protected hydroxylamine, such as N-Fmoc protected hydroxylamine, to create a suitable support for peptide chain elongation. nih.gov

Table 1: Resins for Solid-Phase Synthesis of Peptide Hydroxamates

Resin TypeLinker TypeKey Features
Hydroxylamine ChemMatrix®PEG-based with hydroxylamineHigh chemical stability and good loading capacity. researchgate.net
Trityl-based PEG resinTritylAllows for mild cleavage conditions. nih.govresearchgate.net
2-Chlorotrityl chloride resin2-ChlorotritylCan be functionalized with protected hydroxylamine. nih.gov
Merrifield resinBenzyl-typeCan be modified for hydroxamic acid synthesis. nih.gov
Backbone Amide Linker (BAL)Amide-basedAllows for synthesis of peptide hydroxamates from a Weinreb amide precursor. nih.govresearchgate.net

Coupling Reagent Systems for Amide Bond Formation

The formation of the amide bond between amino acids is a fundamental step in peptide synthesis. A variety of coupling reagents are available to facilitate this reaction, each with its own advantages. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. bachem.comrsc.org

N-Terminal Boc Protection and Deprotection Protocols

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N-terminus of amino acids in SPPS. masterorganicchemistry.com It is stable under the basic conditions used for coupling but can be readily removed with acid. fishersci.co.uksci-hub.se

The standard deprotection procedure involves treating the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.comfishersci.co.uk A typical concentration is 50% TFA in DCM. chempep.com Following deprotection, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before the next coupling step can proceed. peptide.com This is commonly achieved by washing the resin with a base such as diisopropylethylamine (DIEA). peptide.com Alternative deprotection methods that avoid strong acids have also been developed, which can be beneficial for acid-sensitive peptides. fishersci.co.uktandfonline.com

C-Terminal Hydroxamic Acid Formation on Solid Support

The formation of the C-terminal hydroxamic acid is a key step in the synthesis of Boc-Phe-Phe-Gly-NHOH. There are two primary strategies for achieving this on a solid support.

The first approach involves assembling the protected peptide chain on a standard resin, such as a Merrifield or PAM resin, and then cleaving the peptide from the resin while simultaneously forming the hydroxamic acid. oup.com This can be achieved by treating the peptidyl-resin with hydroxylamine. oup.com

A more common and often more efficient method is to use a pre-functionalized resin with a protected hydroxylamine linker, as mentioned in section 2.1.1. nih.govnih.gov After the peptide chain is fully assembled, the peptide hydroxamate is cleaved from the resin using acidic conditions, such as treatment with TFA. nih.govresearchgate.net For example, a backbone amide-linked (BAL) peptide Weinreb amide on a solid support can be cleaved with TFA to yield the corresponding peptide hydroxamate. nih.govresearchgate.net

Solution-Phase Synthetic Approaches

While SPPS is dominant in research settings, solution-phase synthesis remains a valuable technique, particularly for large-scale production. wikipedia.org

Fragment Condensation Techniques

Fragment condensation is a strategy in which smaller, pre-synthesized peptide fragments are coupled together in solution to form a larger peptide. wikipedia.orgontosight.ai This approach can be more efficient than the stepwise addition of single amino acids for long or complex peptides. wikipedia.orgcblpatras.gr

In the context of this compound, one could envision synthesizing a dipeptide fragment like Boc-Phe-Phe-OH and then coupling it with Gly-NHOH or a protected version thereof. The synthesis of the Boc-Phe-Phe fragment itself can be accomplished in solution by coupling Boc-Phe-OH with a phenylalanine ester, followed by deprotection of the ester. rsc.orgmdpi.com

A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. peptide.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. peptide.com The use of fragments with a C-terminal glycine (B1666218) residue, as is the case in one possible fragmentation of this compound, can help to avoid racemization. peptide.com

Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide Esters

The formation of peptide bonds in the synthesis of this compound can be effectively achieved through carbodiimide-mediated coupling, a cornerstone of peptide synthesis. sci-hub.se This method utilizes a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid group of an N-protected amino acid. creative-proteomics.combachem.com The activation proceeds through a highly reactive O-acylisourea intermediate. citizendium.org

However, this intermediate is unstable and prone to side reactions, including racemization and the formation of a stable N-acylurea, which is unable to participate in further coupling. bachem.com To circumvent these issues, an additive is introduced to trap the O-acylisourea and convert it into a more stable, yet still reactive, active ester. N-hydroxysuccinimide (NHS) is a frequently used additive for this purpose. citizendium.orgthieme-connect.de The reaction between the O-acylisourea and NHS generates an NHS-ester, which then reacts cleanly with the amino group of the incoming amino acid or peptide to form the desired amide bond. citizendium.org

The synthesis of a Boc-Phe-Phe fragment, a key intermediate for the target molecule, has been accomplished using the DCC/HOBt (1-hydroxybenzotriazole) coupling system, which operates on a similar principle to DCC/NHS. mdpi.com The general strategy would involve the stepwise coupling of the amino acid residues. For instance, Boc-Phe-OH would first be activated with a carbodiimide (B86325) and NHS, followed by coupling with H-Phe-OMe to yield Boc-Phe-Phe-OMe.

Table 1: Common Carbodiimides and Additives in Peptide Synthesis

Reagent Acronym Key Characteristics Byproduct Solubility of Byproduct
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive, high-yielding, widely used in organic solvents. sci-hub.secreative-proteomics.com Dicyclohexylurea (DCU) Insoluble in most organic solvents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble, facilitating easier purification. creative-proteomics.combachem.com 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) Water-soluble
N-Hydroxysuccinimide NHS Forms stable, reactive esters, reducing side reactions. citizendium.orgthieme-connect.de - -
1-Hydroxybenzotriazole HOBt Highly effective at suppressing racemization. bachem.comNote: Explosive character. bachem.com - -

Conversion of Peptide Carboxylic Acids to Hydroxamic Acids (e.g., Lossen Rearrangement Precursors)

The final step in the synthesis of this compound is the conversion of the C-terminal carboxylic acid of the peptide precursor, Boc-Phe-Phe-Gly-OH, into a hydroxamic acid. This transformation is crucial and can be accomplished through several methods. acs.orgcornell.edu

A common and direct approach involves the coupling of the peptide carboxylic acid with hydroxylamine (or a protected version like O-benzylhydroxylamine) using standard peptide coupling reagents. nih.govnih.gov For example, the peptide acid can be activated with EDC in the presence of an additive like HOBt, followed by the addition of hydroxylamine hydrochloride and a base to neutralize the salt. nih.gov This one-pot method is generally efficient and proceeds under mild conditions, making it suitable for complex peptides. nih.govcapes.gov.br

Alternatively, the carboxylic acid can first be converted to a more activated form, such as an acyl chloride or an active ester, which then reacts with hydroxylamine. acs.org The use of ethyl chloroformate to form a mixed anhydride (B1165640) is one such strategy that allows for the subsequent reaction with hydroxylamine under neutral conditions. nih.gov

Peptide hydroxamic acids are also known as precursors for the Lossen rearrangement. core.ac.ukorganic-chemistry.org This chemical reaction involves the conversion of a hydroxamic acid (or its derivative) into an isocyanate upon treatment with an activating agent, often in the presence of a base. acs.orgrsc.org While the goal here is the synthesis of the hydroxamic acid itself, its potential to serve as a starting material for creating other peptide mimetics, such as peptidyl ureas via the isocyanate intermediate, is a significant aspect of its chemical reactivity. core.ac.ukrsc.org

Stereochemical Integrity and Racemization Mitigation in Synthesis

A paramount challenge in peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of each amino acid. chempep.com The loss of chiral purity, known as racemization or epimerization, can occur during the activation and coupling steps, leading to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. mdpi.com

Chiral Purity Maintenance during Amino Acid Coupling

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. bachem.com The α-proton of this cyclic intermediate is acidic and can be abstracted by a base, leading to the loss of stereochemistry. rsc.org Several strategies are employed to suppress this side reaction:

Use of Additives: Additives like HOBt, its more reactive analog HOAt (1-hydroxy-7-azabenzotriazole), and the safer alternative Oxyma are highly effective at minimizing racemization. orgsyn.orgluxembourg-bio.com They function by rapidly converting the initial O-acylisourea into an active ester, which is less prone to cyclizing into an oxazolone (B7731731) than the O-acylisourea itself. bachem.com

Choice of Coupling Reagent: Phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and uronium-based reagents such as HBTU are known for high coupling efficiency and low racemization levels. bachem.comluxembourg-bio.com

Reaction Conditions: Performing coupling reactions at low temperatures can significantly reduce the rate of racemization. u-tokyo.ac.jp The choice of solvent and base is also critical; for example, the use of a sterically hindered base like 2,4,6-collidine has been shown to suppress racemization more effectively than N-methylmorpholine (NMM) in certain cases. nih.gov

Large-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial production introduces a distinct set of challenges that prioritize cost, efficiency, safety, and purity.

Cost of Goods: Reagents that are feasible for small-scale synthesis, such as complex phosphonium (B103445) or uronium coupling agents, may be prohibitively expensive for bulk production. Cost-effective reagents like DCC are often preferred, provided the associated challenges can be managed. creative-proteomics.com

Purification and Byproduct Removal: The removal of byproducts is a major hurdle. While DCC is inexpensive, the resulting dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove completely without resorting to chromatography. creative-proteomics.com In contrast, using the more expensive but water-soluble EDC simplifies purification, as the corresponding urea (B33335) byproduct can be removed with aqueous washes. bachem.com The ideal large-scale synthesis avoids chromatographic purification, relying instead on crystallization and extraction. acs.org

Process Safety and Sustainability: The safety profile of reagents is a critical consideration. The explosive nature of additives like HOBt and HOAt has led to increased restrictions and a shift towards safer alternatives like Oxyma. bachem.comorgsyn.org Green chemistry principles also favor reagents that are less toxic and generate recyclable or easily disposable byproducts. rsc.orgorganic-chemistry.org

Yield and Purity: Maximizing yield at each step is essential for economic viability. This requires careful optimization of reaction conditions, including solvent choice, temperature, and reaction time, to minimize side reactions and ensure high conversion, thereby achieving high purity of the final active pharmaceutical ingredient.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Boc Phe Phe Gly Nhoh Derivatives

Influence of Amino Acid Sequence and Stereochemistry on Biological Activity

The sequence and stereochemistry of the amino acids in a peptide inhibitor are of critical importance, as they dictate the three-dimensional arrangement of the side chains that interact with the enzyme's binding pockets. lumenlearning.com Even minor changes can lead to significant gains or losses in activity.

In the Boc-Phe-Phe-Gly-NHOH scaffold, the two phenylalanine (Phe) residues are presumed to occupy hydrophobic pockets (often designated S1 and S2) within the enzyme's active site. The aromatic rings of these residues typically form favorable van der Waals and hydrophobic interactions. SAR studies on related dipeptide hydroxamic acids targeting enzymes like Helicobacter pylori urease have shown that the nature of the amino acid at these positions dramatically influences inhibitory potency. nih.govresearchgate.net

For instance, while the H-Phe-Gly-NHOH structure shows significant activity, replacing phenylalanine with other large hydrophobic residues such as leucine (B10760876) (Leu) or isoleucine (Ile) can lead to even greater potency. researchgate.net This suggests that the enzyme's pocket can accommodate and may even prefer slightly different hydrophobic side chains. Conversely, substitution with charged or smaller polar residues generally diminishes activity. The introduction of unnatural amino acids, such as (Z)-α,β-didehydro-phenylalanine (ΔZPhe), has also been explored to alter the peptide's conformational properties and enhance activity. nih.gov

The following table, derived from QSAR studies on related dipeptide hydroxamates (R-X-Gly-NHOH), illustrates the impact of modifying the amino acid at the P2 position (equivalent to the first Phe in the parent compound) on inhibitory concentration (IC50). nih.govresearchgate.net

Table 1: Impact of P2 Amino Acid Modification on Inhibitory Activity

Compound ID P2 Amino Acid (X) R Group IC50 (µM)
DP-1 Isoleucine H 0.20
DP-2 Leucine H 0.22
DP-4 Methionine H 0.31
DP-3 Phenylalanine H 0.71
DP-5 Glycine (B1666218) H 0.78
DP-6 Alanine H 0.79
DP-8 Proline H 1.1
DP-10 Tyrosine H 1.6

Data sourced from a study on dipeptide hydroxamic acid urease inhibitors. nih.govresearchgate.net

The glycine (Gly) residue plays a pivotal role in the conformation and, consequently, the biological activity of many peptides. As the only achiral amino acid and lacking a side chain, glycine possesses a unique conformational flexibility. chemrxiv.org This allows the peptide backbone to adopt specific turn structures, such as β-turns, which are often sterically inaccessible to other amino acids. chemrxiv.orgnih.gov

In the context of this compound, the glycine residue likely facilitates a turn conformation that correctly orients the two phenylalanine side chains for optimal interaction with the enzyme's subsites and positions the C-terminal hydroxamic acid moiety for effective chelation of the catalytic metal ion. nih.gov The replacement of glycine with more constrained or bulky amino acids would likely disrupt this bioactive conformation, leading to a significant loss of inhibitory activity. Glycine's role is often to promote specific tertiary structures and facilitate the packing of helical regions in larger proteins. nih.gov

Phenylalanine Residue Modifications and Their Impact

Conformational Constraints and Peptidomimetic Design Principles

A major challenge in peptide-based drug design is the inherent flexibility of linear peptides, which can lead to reduced binding affinity and susceptibility to enzymatic degradation. Peptidomimetic design principles aim to overcome these limitations by introducing conformational constraints to "lock" the molecule into its bioactive conformation.

One effective strategy to constrain peptide conformation is the incorporation of non-natural or non-canonical amino acids. researchgate.net These building blocks can restrict the rotation around certain bonds, thereby reducing the number of accessible conformations. For example, replacing a standard phenylalanine residue with a constrained analog like 2-aminotetralin-2-carboxylic acid (Atc) can fix the side chain's dihedral angles (χ1 and χ2), providing valuable information about the conformation required for receptor binding. acs.org Other methods include the formation of cyclic peptides, such as head-to-tail cyclization or the creation of lactam bridges between amino acid side chains, which can stabilize desired secondary structures like β-turns. dtic.milbachem.com

While N-terminal protecting groups are primarily used during synthesis to prevent unwanted side reactions, they remain an integral part of the final molecule in compounds like this compound. chemimpex.comresearchgate.net These groups can significantly influence the compound's physicochemical properties and biological activity. nih.gov The size, hydrophobicity, and hydrogen-bonding capacity of the protecting group can affect solubility, membrane permeability, and direct interactions with the target enzyme.

QSAR studies on related peptide hydroxamates have demonstrated that varying the N-terminal protecting group leads to substantial differences in inhibitory potency. nih.govresearchgate.net For the Phe-Gly-NHOH dipeptide, for example, the presence and type of protecting group—such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Z), or acetyl (Ac)—result in distinct activity profiles when compared to the unprotected (free amine) analogue. nih.govresearchgate.net

The following table details the inhibitory activity of Phe-Gly-NHOH dipeptides with different N-terminal protecting groups. nih.govresearchgate.net

Table 2: Influence of N-Terminal Protecting Group on Inhibitory Activity

Compound ID N-Terminal Group (R) IC50 (µM)
DP-3 H (unprotected) 0.71
DP-26 Bz (Benzoyl) 14.0
DP-27 Ac (Acetyl) 16.0
DP-25 Boc (tert-butoxycarbonyl) 28.0

Data sourced from a study on dipeptide hydroxamic acid urease inhibitors. nih.govresearchgate.net

Incorporation of Non-Canonical Amino Acids and Constrained Scaffolds

Hydroxamic Acid Moiety as a Key Pharmacophore

The hydroxamic acid moiety (-CONHOH) is the critical pharmacophore responsible for the primary mechanism of inhibition for a vast class of metalloenzyme inhibitors. acs.orgunimi.it Metalloenzymes, including matrix metalloproteinases (MMPs), utilize a metal ion, typically zinc (Zn2+), in their active site to catalyze reactions. researchgate.net

The hydroxamic acid group is a powerful metal-binding group (MBG) or zinc-binding group (ZBG). nih.gov Its nitrogen and oxygen atoms act as ligands that form a high-affinity, bidentate coordination complex with the Zn2+ ion at the catalytic center of the enzyme. unimi.itmdpi.com This chelation effectively sequesters the zinc ion, rendering it incapable of participating in the catalytic cycle, thereby inhibiting the enzyme's function. researchgate.net In the design of inhibitors like this compound, the peptide backbone (Phe-Phe-Gly) serves as a scaffold to deliver and orient the hydroxamic acid warhead precisely within the active site for potent and effective metal chelation. nih.gov

Chelating Properties and Metal Ion Interactions

The chemical structure of peptidyl hydroxamic acids, such as derivatives of this compound, inherently possesses metal-chelating capabilities, primarily due to the hydroxamic acid moiety (-CONHOH). This functional group is a well-established bidentate ligand that can coordinate with various metal ions. This property is central to their mechanism of action as inhibitors of metalloenzymes.

In the context of urease inhibition, the hydroxamic acid group is crucial for chelating the two nickel ions present in the enzyme's active site. nih.govresearchgate.net Studies on dipeptide hydroxamic acid inhibitors of Helicobacter pylori urease, including the compound Boc-Phe-Gly-NHOH, have highlighted this interaction. nih.govresearchgate.net The inhibition mechanism involves the hydroxamic acid moiety binding to the dinuclear nickel center, disrupting the catalytic cycle of the enzyme.

Beyond the primary chelating group, the peptide backbone itself can contribute to metal coordination. The amide nitrogens of the peptide backbone can act as donors for metal binding, a process that can be directed by the presence and position of specific amino acid residues. acs.org Research on metallo-azapeptides has shown that the peptide backbone can be selectively chelated, precluding the absolute necessity for metal-binding side chains. acs.org Furthermore, certain amino acid side chains, like the imidazole (B134444) ring of histidine, are known to participate in metal ion coordination within the active sites of many enzymes, illustrating a natural precedent for such interactions in biological systems. unc.edu The incorporation of synthetic metal-chelating amino acids, such as 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala), into proteins has demonstrated that a single, strategically placed residue can create a well-ordered metal-binding site by coordinating with a metal ion like Zn²⁺ through nitrogen and oxygen atoms. nih.gov

Role in Enzyme Active Site Recognition

The specificity of this compound derivatives for their target enzymes is not solely dependent on metal chelation but is also heavily influenced by interactions between the peptide portion of the molecule and the enzyme's active site. The amino acid residues, particularly the two phenylalanine (Phe) groups, play a critical role in molecular recognition and binding affinity.

The phenylalanine side chain is recognized by specific pockets within the enzyme's active site. For instance, in M1 family aminopeptidases like Insulin-Regulated Aminopeptidase (IRAP), the S1 specificity pocket accommodates the N-terminal residue of a substrate. aai.org Structural studies show that the recognition of a phenylalanine-like residue in this pocket is defined by significant hydrophobic and aromatic interactions with residues such as Phe⁵⁴⁴. aai.org This anchoring interaction properly orients the rest of the inhibitor within the active site cavity. aai.org

Computational Approaches in SAR/QSAR

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. This method has been applied to a series of dipeptide hydroxamic acid inhibitors of H. pylori urease to understand the structural requirements for potent inhibition. nih.govresearchgate.net

In a study involving 26 dipeptide hydroxamic acids with the general structure R-X-Gly-NHOH, a CoMFA model was developed. nih.govresearchgate.net The dataset included Boc-Phe-Gly-NHOH (referred to as DP-25) and other derivatives with variations in the N-terminal protecting group (R) and the amino acid at position X. nih.govresearchgate.net The analysis provided contour maps that visualize regions where steric bulk or electrostatic charge would enhance or diminish inhibitory activity, offering a predictive tool for designing new inhibitors. nih.govresearchgate.net The strong correlation between the CoMFA model and the structural features of the enzyme's active site pocket validated the model's utility. nih.govresearchgate.net

Inhibitory Concentration (IC₅₀) of Selected Dipeptide Hydroxamic Acid Urease Inhibitors nih.govresearchgate.net
Compound IDR GroupX Amino AcidIC₅₀ (µM)
DP-3HPhe0.71
DP-17BocGly41.0
DP-25BocPhe28
DP-26BzPhe14
DP-27AcPhe16.0
DP-28ZPhe29.0

Molecular Docking and Ligand-Enzyme Interactions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor's active site. For the dipeptide hydroxamic acid urease inhibitors, docking studies were performed using a homology model of H. pylori urease, which was constructed based on the known crystal structure of Klebsiella aerogenes urease. nih.govresearchgate.net

The acetohydroxamic acid moiety, representing the core chelating part of the inhibitors, was docked into the active site of the enzyme model. researchgate.net The resulting conformation was then used as a template to build the full dipeptide inhibitors, including Boc-Phe-Gly-NHOH. researchgate.net These simulations confirmed that the hydroxamic acid group coordinates with the nickel ions in the active site. The docking studies also revealed how the different amino acid side chains (the 'X' group) and the N-terminal protecting groups (the 'R' group) occupy distinct sub-pockets within the active site, explaining the observed variations in inhibitory potency. The correlation between the docking poses and the CoMFA contour maps provided a comprehensive structural basis for the observed structure-activity relationships. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for analyzing the conformational dynamics and stability of biomolecules and their complexes. In the study of peptide-based inhibitors, MD simulations provide insights into the flexibility of the ligand and the stability of its interaction with the enzyme over time.

For the urease inhibitors, MD simulations were used to relax the enzyme-inhibitor complex after the initial docking procedure, ensuring a more realistic and energetically favorable binding pose. researchgate.net In broader studies of related peptides, such as those containing Boc-Phe moieties, MD simulations have been used to investigate the mechanisms of self-assembly and to assess the conformational stability of peptide structures in solution. rsc.orgfrontiersin.org For example, simulations of peptide-receptor complexes have been run for over 100 picoseconds to confirm that no significant changes occur in the complex structure, thereby verifying the stability of the docked conformation. nih.gov These computational approaches are essential for understanding the dynamic nature of ligand-enzyme recognition and for refining the design of potent and selective inhibitors.

Enzymatic Inhibition Mechanisms and Biochemical Characterization of Boc Phe Phe Gly Nhoh

Targeting Metalloproteases

Peptide hydroxamates are a significant class of inhibitors that target metalloproteases, a broad family of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. The inhibitory action of compounds like Boc-Phe-Phe-Gly-NHOH stems from the ability of the hydroxamic acid group to chelate the active site metal ion, thereby blocking the enzyme's catalytic function. Research has shown that attaching a metal-chelating hydroxamic acid moiety to the carboxyl terminus of short peptides results in potent, competitive inhibitors of metalloproteases.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. jmb.or.kr Their activity is implicated in both normal physiological processes and various pathological conditions. The hydroxamate group is a well-established zinc-binding group (ZBG) and forms the basis for many first-generation MMP inhibitors (MMPIs). wikipedia.orgresearchgate.net These inhibitors function by directly interacting with the catalytic zinc ion essential for enzymatic activity. jmb.or.kr

Achieving selectivity among the various MMP isoforms is a primary challenge in the development of MMPIs. nih.gov The strong affinity of the hydroxamate group for the catalytic zinc ion often leads to broad-spectrum inhibition across the MMP family, which can result in undesirable side effects. mdpi.com While comprehensive studies detailing the specific MMP isoform selectivity for this compound are not extensively documented in the reviewed literature, research on combinatorial peptide hydroxamate libraries demonstrates that selectivity is achievable. researchgate.net The specificity of inhibition is largely determined by the interactions of the peptide backbone (the P1', P2', and P3' residues) with the corresponding S1', S2', and S3' pockets of the enzyme. wikipedia.orgmdpi.com Therefore, the Phe-Phe-Gly sequence of the compound would play a critical role in determining its affinity and selectivity for different MMP isoforms.

The primary mechanism of inhibition by this compound involves the chelation of the catalytic Zn(II) ion within the active site of metalloproteases. jmb.or.krresearchgate.net The hydroxamic acid moiety acts as a bidentate ligand, with both the carbonyl and hydroxyl oxygens coordinating with the zinc ion. researchgate.net This interaction forms a stable five-membered ring structure, effectively displacing a water molecule that is essential for catalysis. wikipedia.orgacs.org This binding event blocks the substrate's access to the catalytic machinery, resulting in potent and typically competitive inhibition. acs.org The affinity of the inhibitor is governed by a reverse-protonation mechanism, where the hydroxamate anion displaces a water ligand from the active-site zinc ion. acs.org

Specific MMP Isoform Selectivity Studies

Inhibition of Other Zinc-Dependent Enzymes (e.g., Urease)

The metal-chelating property of hydroxamic acids allows them to inhibit other metalloenzymes beyond MMPs. One such significant target is urease, particularly from the pathogenic bacterium Helicobacter pylori.

Helicobacter pylori urease is a nickel-dependent metalloenzyme, not zinc-dependent, that is crucial for the bacterium's survival in the acidic environment of the stomach. plos.orgekb.eg It catalyzes the hydrolysis of urea (B33335) to ammonia, neutralizing gastric acid. plos.org Inhibition of this enzyme is a key therapeutic strategy against H. pylori infections. ekb.egfrontiersin.org

Dipeptide hydroxamic acids have been identified as potent and specific inhibitors of H. pylori urease. A study on various dipeptide hydroxamic acid derivatives provided specific inhibitory data for compounds structurally related to this compound. In that study, the compound Boc-Phe-Gly-NHOH demonstrated significant inhibitory activity against H. pylori urease, highlighting the potential of this structural class.

Inhibitory Activity of Dipeptide Hydroxamic Acid Derivatives against H. pylori Urease
Compound IDStructure (R-X-Gly-NHOH)IC50 (µM) researchgate.net
DP-3H-Phe-Gly-NHOH0.71
DP-25Boc-Phe-Gly-NHOH28.0
DP-26Bz-Phe-Gly-NHOH14.0
DP-27Ac-Phe-Gly-NHOH16.0
DP-28Z-Phe-Gly-NHOH29.0

Data sourced from Mishra et al. researchgate.net The table shows the half-maximal inhibitory concentration (IC₅₀) for various N-terminally protected Phenylalanyl-Glycine hydroxamate derivatives.

Biochemical Assay Methodologies for Enzyme Inhibition

To characterize the inhibitory potential of compounds like this compound and its analogs, specific biochemical assays are employed. These methodologies are crucial for determining the potency and mechanism of action of an inhibitor.

In Vitro Enzyme Activity Assays (e.g., IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.

The determination of IC₅₀ values is typically performed using in vitro enzyme activity assays. nih.govahajournals.org The general procedure involves:

Enzyme and Substrate Preparation : A fixed concentration of the target enzyme and its specific substrate are prepared in a suitable buffer system.

Inhibitor Incubation : The enzyme is incubated with a range of concentrations of the inhibitor compound.

Reaction Initiation : The enzymatic reaction is initiated by adding the substrate.

Activity Measurement : The rate of the reaction (enzyme activity) is measured over time. This can be done by monitoring the consumption of the substrate or the formation of the product using techniques like spectrophotometry or fluorometry. ambeed.com

Data Analysis : The percentage of enzyme activity is plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is then used to graphically or computationally determine the IC₅₀ value. ahajournals.org

For example, in the study of AKT1 inhibition by Boc-Phe-vinyl ketone, a FRET-based assay was utilized where the phosphorylation of a fluorescently labeled peptide substrate was measured. nih.gov The decrease in the phosphorylation signal in the presence of the inhibitor allowed for the calculation of the IC₅₀ value. nih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Ki determination, binding and rate constants)

Beyond determining potency, kinetic analysis elucidates the mechanism by which a compound inhibits an enzyme. This involves determining key parameters like the inhibition constant (Ki), binding constants, and rate constants. google.com

Ki Determination : The Ki is a more absolute measure of an inhibitor's binding affinity than the IC₅₀. It is determined through steady-state kinetic experiments where the initial reaction velocity is measured at various substrate and inhibitor concentrations. Common methods for analyzing this data include graphical plots like the Lineweaver-Burk (double-reciprocal) plot.

Competitive Inhibition : A competitive inhibitor binds only to the free enzyme, competing with the substrate. In a Lineweaver-Burk plot, this is observed as an increase in the apparent Km (Michaelis constant) with no change in the Vmax (maximum velocity).

Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex. This results in a decrease in both apparent Km and Vmax.

Noncompetitive/Mixed Inhibition : A noncompetitive or mixed inhibitor can bind to both the free enzyme and the ES complex. This leads to a decrease in Vmax, while the effect on Km can vary.

By analyzing how the slopes and intercepts of these plots change with inhibitor concentration, the Ki value and the mode of inhibition can be determined.

Binding and Rate Constants : For irreversible or time-dependent inhibitors, it is important to determine the rate constants associated with the binding and inactivation steps. google.com Single turnover experiments, where the enzyme concentration is higher than the substrate concentration, can be used to directly measure the rates of individual steps in the reaction pathway, such as the initial binding of the inhibitor to the enzyme and the subsequent covalent modification step. google.com These experiments provide detailed mechanistic insights that go beyond steady-state analysis.

Self Assembly and Supramolecular Architectures Involving Boc Phe Phe Gly Nhoh Scaffolds

Molecular Recognition and Self-Organization Principles

The spontaneous organization of Boc-Phe-Phe-Gly-NHOH into ordered structures is directed by a hierarchy of non-covalent interactions. These include hydrophobic forces, hydrogen bonding, and π-π stacking, which collectively determine the final supramolecular architecture. nih.gov The aromatic nature of the phenylalanine residues and the hydrogen bonding capabilities of the peptide backbone and hydroxamic acid are particularly influential in this process.

The presence of two consecutive phenylalanine (Phe) residues is a critical driver for the self-assembly of this compound. The aromatic phenyl rings of these residues engage in π-π stacking interactions, a significant stabilizing force in the formation of supramolecular structures. nih.govrsc.org This type of interaction is a well-documented phenomenon in aromatic-rich peptides, contributing substantially to the stability of the resulting assemblies. nih.govrsc.org Studies on similar dipeptides have shown that the aromatic groups have a high propensity for self-association, often leading to the formation of ordered nanostructures. rsc.org The π-π stacking interactions between the phenyl rings of adjacent this compound molecules are thought to provide the directional impetus for the formation of extended one-dimensional structures.

The importance of aromatic interactions is further underscored by research on analogous systems. For instance, dipeptides containing phenylalanine are known to self-assemble into a variety of well-ordered structures like nanotubes and nanowires. mdpi.com The introduction of a Boc (tert-butoxycarbonyl) protecting group to a Phe-Phe dipeptide has been shown to result in highly ordered tubular nanostructures and nanospheres. mdpi.comrsc.org These findings highlight the fundamental role of the diphenylalanine core in directing self-assembly through aromatic interactions.

While π-π stacking provides a primary driving force, the peptidic backbone and the C-terminal hydroxamic acid group play crucial roles in refining the self-assembly process through hydrogen bonding. The amide groups (-CONH-) within the peptide backbone are capable of forming extensive hydrogen bond networks, which are instrumental in the formation and stabilization of secondary structures like β-sheets. reading.ac.uk These β-sheet structures can then serve as the foundation for the hierarchical assembly of fibrils and other nanostructures.

The hydroxamic acid moiety (-CONHOH) introduces an additional layer of complexity and functionality to the self-assembly process. Hydroxamic acids are known to be strong chelating agents for metal ions and can also participate in hydrogen bonding. researchgate.netmdpi.com In the context of self-assembly, the hydroxamic acid can form intermolecular hydrogen bonds, further stabilizing the supramolecular structure. mdpi.compnas.org Its ability to coordinate with metal ions also opens up the possibility of forming metallacrowns and other metal-organic hybrid structures, adding another dimension to the self-assembly behavior. researchgate.netrsc.org The presence of the glycine (B1666218) residue provides conformational flexibility to the peptide backbone, potentially facilitating the necessary arrangements for optimal intermolecular interactions.

Role of Phenylalanine Residues in π-Stacking Interactions

Formation of Nanostructures

The interplay of the molecular recognition principles discussed above leads to the formation of a variety of nanostructures. The specific morphology of the resulting assembly is often dependent on factors such as solvent composition and concentration.

Peptides containing the Phe-Phe motif are widely recognized for their ability to form nanotubes and nanofibrils. preprints.orgresearchgate.netscispace.com These structures are typically formed through the hierarchical assembly of β-sheet-rich precursors. It is highly probable that this compound also forms similar elongated nanostructures. The π-stacking of the phenylalanine residues would drive the initial linear arrangement of the peptides, which is then stabilized by the hydrogen-bonding network of the peptide backbone, leading to the formation of fibrillar structures. These fibrils can then associate laterally to form larger nanotubes. Research on Boc-Phe-Phe has demonstrated the formation of highly ordered tubular nanostructures. mdpi.comrsc.org

In addition to fibrillar structures, Boc-Phe-Phe based peptides can also assemble into nanospheres. rsc.orgmdpi.com The formation of spherical aggregates versus fibrillar ones is often influenced by the solvent environment. For instance, Boc-Phe-Phe can form nanotubes in an aqueous solution but assembles into homogenous populations of spheres in the presence of ethanol (B145695). rsc.org This suggests that by tuning the solvent, the self-assembly of this compound could be directed towards the formation of nanospheres. Other morphologies, such as nanorods and nanovesicles, have also been observed for similar peptide systems, indicating the rich morphological landscape accessible through the self-assembly of this class of peptides. mdpi.comrsc.org

Nanotubes and Nanofibrils

Factors Influencing Self-Assembly

The self-assembly process of this compound is sensitive to a range of external factors that can be manipulated to control the resulting supramolecular architectures.

FactorInfluence on Self-Assembly
Solvent The polarity and hydrogen-bonding capacity of the solvent can significantly alter the balance of intermolecular forces. For example, a switch from an aqueous environment to one containing ethanol can favor the formation of nanospheres over nanotubes for Boc-Phe-Phe. rsc.org
pH Changes in pH can affect the protonation state of the hydroxamic acid and any free termini, thereby altering the electrostatic interactions and hydrogen bonding patterns within the assembly. This can trigger or inhibit the self-assembly process.
Concentration The concentration of the peptide can influence the morphology of the final structure. For some dipeptides, a transition from nanotubes to vesicle-like structures has been observed with increasing concentration. rsc.org
Temperature Temperature can affect the strength of non-covalent interactions, particularly hydrogen bonds and hydrophobic interactions. For some peptide hydrogels, an increase in temperature can lead to disassembly. acs.org

By carefully controlling these parameters, it is possible to direct the self-assembly of this compound towards the formation of specific nanostructures with desired properties. This level of control is essential for the rational design of functional materials based on peptide self-assembly.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the self-assembly and supramolecular architectures of the chemical compound “this compound”. Consequently, an article detailing the solvent system effects on its morphology and the effect of its protecting groups on self-assembly behavior cannot be generated with scientific accuracy.

While general principles regarding the self-assembly of short, protected peptides are well-established, applying these to a specific, unstudied compound like this compound would be speculative and would not adhere to the required standards of scientific accuracy.

Research on related compounds offers some insights into how a molecule like this compound might behave:

Solvent Effects: The choice of solvent is a critical factor that influences how peptide-based molecules self-assemble. Polarity, the ability to form hydrogen bonds, and interactions with the peptide backbone and side chains all dictate the final morphology of the resulting supramolecular structures. For example, different solvent systems can induce the formation of varied structures such as fibers, vesicles, or sheets from the same peptide conjugate. frontiersin.org The process of self-assembly for peptides is often triggered by a change in the solvent environment, such as diluting a solution of the peptide in an organic solvent with water. researchgate.net

Protecting Group Effects: The nature of the protecting groups on a peptide has a dominant effect on its ability to self-assemble and form gels. nih.gov Bulky, aromatic protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) can drive self-assembly through π-stacking and hydrophobic interactions. frontiersin.orgnih.gov These interactions, in combination with hydrogen bonding between the peptide backbones, lead to the formation of organized nanostructures like fibrils, which can form hydrogels. nih.gov For instance, studies on the dipeptide diphenylalanine (Phe-Phe) have shown that modifying it with a Boc group can lead to the formation of spheres or tubes depending on the conditions. rsc.org Similarly, modifying the termini of a tripeptide has been shown to significantly affect its self-assembly and gelling ability. nih.gov

However, without direct experimental data for this compound, any discussion of its specific self-assembly characteristics remains hypothetical. Further empirical research is required to elucidate the supramolecular behavior of this particular compound.

Advanced Research Applications and Future Directions

Development of Next-Generation Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and oral bioavailability. The structure of Boc-phe-phe-gly-nhoh makes it an excellent scaffold for developing next-generation peptidomimetics, particularly as enzyme inhibitors.

The hydroxamic acid (-NHOH) group is a well-established pharmacophore known for its ability to chelate metal ions, especially zinc (Zn²⁺), which is a critical component in the active sites of many metalloenzymes. acs.orgacs.org Peptidic and peptidomimetic hydroxamates are frequently developed as potent inhibitors of metalloproteinases. acs.orgnih.gov The peptide backbone (Phe-Phe-Gly) of the molecule serves to mimic the natural substrate of these enzymes, guiding the hydroxamate warhead to the enzyme's active site. acs.org

Future research could focus on modifying the peptide backbone of this compound to enhance its selectivity and potency for specific enzyme targets. For instance, replacing standard amino acids with non-canonical ones or altering the stereochemistry could create more rigid structures that fit more precisely into an enzyme's binding pocket. rhhz.net The development of such peptidomimetics is a crucial step in creating highly targeted drugs with fewer side effects. rhhz.netmdpi.com For example, dual inhibitors targeting multiple enzymes, such as Plasmodium falciparum aminopeptidases PfA-M1 and PfA-M17, have been successfully developed from peptidomimetic hydroxamates. rhhz.net

Application in Biosensing and Bioimaging Probes

The inherent properties of this compound lend themselves to the design of sophisticated biosensors and bioimaging agents. Peptides are increasingly used as bio-recognition elements in sensors due to their high selectivity. nih.gov

The hydroxamate group's strong affinity for metal ions can be harnessed to create sensors for detecting specific metal ions in biological systems. mdpi.com Furthermore, this chelation capability can be exploited in imaging. For instance, the hydroxamate moiety could be used to complex with radioactive metal isotopes for use in positron emission tomography (PET) or with fluorescent metal ions for optical imaging.

The self-assembling nature of the Boc-Phe-Phe component could be used to construct nanostructured platforms for biosensing applications. nih.gov These ordered assemblies could serve as scaffolds to present the Gly-NHOH group in a highly organized manner, potentially increasing the sensitivity and selectivity of a sensor. The development of protein- and peptide-based biosensors often involves linking a recognition unit to a reporter that generates a measurable signal upon binding to the target analyte. nih.govnih.gov

Utilizing Self-Assembled Structures in Material Science

A significant area of future research for this compound lies in material science, driven by the self-assembly properties of its dipeptide segment. The Boc-Phe-Phe motif is known to spontaneously form highly ordered nanostructures, such as nanotubes, nanofibers, and hydrogels, through non-covalent interactions. nih.govmdpi.comrsc.orgrsc.org These self-assembled materials have potential applications in tissue engineering, drug delivery, and biocatalysis.

Research has shown that tripeptides can self-assemble into bioactive hydrogels. nih.govrsc.org By modifying the termini of these peptides, their self-assembly and gelation properties can be finely tuned. nih.gov The this compound molecule could potentially form functional hydrogels where the hydroxamate groups are displayed on the surface of the nanofibers. These functionalized surfaces could be used for templating the growth of inorganic materials, capturing specific molecules, or acting as catalytic surfaces. For example, self-assembling peptides containing histidine have been shown to create catalytic hydrogels that mimic the activity of hydrolase enzymes. nih.gov

The combination of the robust, self-assembling Phe-Phe framework with the functional hydroxamate group makes this compound a promising building block for designing new "smart" biomaterials.

Exploration of Novel Enzyme Targets and Therapeutic Areas

The primary and most explored therapeutic application for peptide hydroxamates is the inhibition of matrix metalloproteinases (MMPs). acs.orgmdpi.comnih.govwikipedia.org MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.comtandfonline.comopnme.com Their dysregulation is implicated in a host of diseases, including arthritis, cancer metastasis, and inflammatory disorders. acs.orgnih.govtandfonline.commdpi.com The structure of this compound, with its peptide sequence and zinc-binding hydroxamate group, makes it a prime candidate for an MMP inhibitor. mdpi.com

Beyond the well-studied MMPs, future research could explore other metalloenzyme targets. The ADAM (A Disintegrin and Metalloproteinase) family and aminopeptidases are other important classes of metalloenzymes that are attractive drug targets. rhhz.netnih.gov For example, ADAM17 is a target for inflammatory diseases, and selective peptide hydroxamate inhibitors have been designed to target it. nih.gov Another potential therapeutic area is in fighting infectious diseases by targeting essential metalloenzymes in pathogens, as demonstrated by the development of hydroxamate-based inhibitors against malaria parasites. rhhz.net

The challenge for broad-spectrum inhibitors like many first-generation hydroxamates has been a lack of selectivity, leading to side effects in clinical trials. wikipedia.orgmdpi.com Therefore, a key future direction will be to fine-tune the peptide sequence of molecules like this compound to achieve high selectivity for a single enzyme target, thereby improving therapeutic outcomes. mdpi.comnih.gov

Computational Design and High-Throughput Screening for Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Future development of derivatives based on the this compound scaffold would greatly benefit from these approaches.

Computational modeling and virtual screening can be used to design a combinatorial library of derivatives by systematically modifying the peptide backbone. nih.gov These virtual libraries can then be docked into the crystal structures of target enzymes to predict binding affinity and selectivity. This in silico approach allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and experimental testing, saving significant time and resources. nih.govmdpi.com

For example, a systematic protocol combining computational modeling and experimental assays was successfully used to discover novel peptide hydroxamate derivatives as potent and selective inhibitors for ADAM17. nih.gov Studies have also used rational design approaches to develop highly potent peptide hydroxamate inhibitors for other enzymes like the insulin-degrading enzyme (IDE). nih.gov Machine learning algorithms are also being employed to generate and screen vast libraries of non-natural peptides to identify candidates with high binding affinity for specific protein targets. mdpi.com These advanced computational tools will be invaluable in exploring the full therapeutic potential of the this compound chemical space.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Boc-Phe-Phe-Gly-NHOH to ensure high purity and yield?

  • Methodological Answer : Synthesis protocols should prioritize controlled coupling conditions (e.g., using HOBt/DIC for peptide bond formation) and orthogonal protecting groups to minimize side reactions. Post-synthesis, reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) is recommended for purification. Yield optimization can be achieved by monitoring reaction progress via LC-MS and adjusting stoichiometric ratios of reagents. Characterization should include 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Acquire 1^1H, 13^{13}C, and 2D spectra (COSY, HSQC) in deuterated DMSO or CDCl₃ to resolve backbone and side-chain protons. Key peaks include Boc tert-butyl (δ 1.3–1.4 ppm) and amide NH (δ 7.8–8.2 ppm).
  • HPLC : Use a gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 220 nm. Retention time and peak symmetry indicate purity.
  • FT-IR : Confirm carbonyl stretches (amide I: ~1650 cm⁻¹; amide II: ~1550 cm⁻¹) .

Q. What factors influence the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis.
  • pH : Conduct accelerated degradation tests (pH 3–9) with LC-MS monitoring to identify cleavage products (e.g., deprotection at acidic pH).
  • Light exposure : Use amber vials to prevent photodegradation of aromatic residues.
  • Analytical validation : Quantify degradation via peak area normalization in HPLC and compare with freshly synthesized batches .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., in explicit water or methanol) using AMBER or GROMACS. Analyze backbone dihedral angles (φ/ψ) to identify dominant conformers.
  • Density Functional Theory (DFT) : Calculate energy minima for rotameric states of the NHOH group. Validate predictions with experimental NOESY data showing through-space correlations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Comparative analysis : Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).
  • Impurity profiling : Use LC-MS to check for batch-specific contaminants (e.g., truncated peptides) that may skew activity.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Synthetic variability : Systematically modify side chains (e.g., Phe→Tyr substitutions) while maintaining Boc protection. Use parallel synthesis for high-throughput screening.
  • Biological assays : Prioritize target-specific assays (e.g., enzyme inhibition IC₅₀ vs. cellular uptake efficiency).
  • Data integration : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with crystallography or mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.